7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines a pyrazoloquinoline core with dimethoxy and methylphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions The initial steps often include the formation of the pyrazoloquinoline core through cyclization reactionsCommon reagents used in these reactions include dimethoxybenzene derivatives, methylphenylboronic acids, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain substituents with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include:
- 1-(2,4-Dimethoxy-3-methylphenyl)ethanone
- 4-Methylphenylboronic acid
- 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-17-5-9-19(10-6-17)15-30-16-22-26(20-11-7-18(2)8-12-20)28-29-27(22)21-13-24(31-3)25(32-4)14-23(21)30/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXOTIUIAHXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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